molecular formula C19H12F3N3O4 B2899753 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941904-35-4

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2899753
CAS No.: 941904-35-4
M. Wt: 403.317
InChI Key: JLHNCYJZOQCZHQ-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

The synthesis of 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

    Attachment of the trifluorophenyl group: This can be accomplished through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a trifluorophenyl boronic acid reacts with a halogenated dihydropyridine intermediate in the presence of a palladium catalyst.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques.

Chemical Reactions Analysis

1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, hydrogen gas or iron powder for reductions, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: Studying the interactions of dihydropyridine derivatives with biological targets, such as calcium channels.

    Medicine: Potential development of new therapeutic agents, particularly those targeting cardiovascular diseases or neurological disorders.

    Industry: Use in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar compounds to 1-(3-nitrobenzyl)-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide include other dihydropyridine derivatives, such as nifedipine and amlodipine, which are well-known calcium channel blockers. Compared to these compounds, this compound may offer unique properties due to the presence of the nitrobenzyl and trifluorophenyl groups, which could influence its biological activity and pharmacokinetic profile.

References

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4/c20-14-6-7-15(17(22)16(14)21)23-18(26)13-5-2-8-24(19(13)27)10-11-3-1-4-12(9-11)25(28)29/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHNCYJZOQCZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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